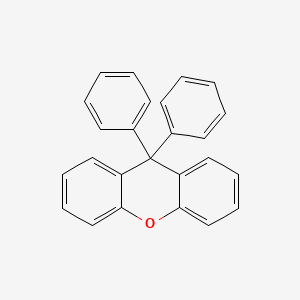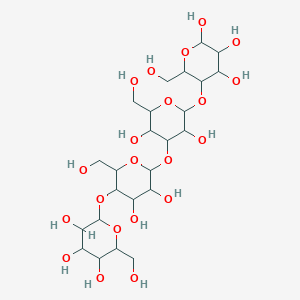
3-beta-Cellobiosylcellobiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Cellobiosylcellobiose: is an oligosaccharide composed of multiple monosaccharide units linked through glycosidic bonds. It is a carbohydrate that has been detected in various cereal products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-Cellobiosylcellobiose involves the enzymatic hydrolysis of cellulose. This process is typically carried out using cellulases, which are enzymes that break down cellulose into smaller sugar units. The enzymatic hydrolysis is performed under controlled conditions, including specific pH and temperature settings to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the use of microbial cellulases. These enzymes are produced by various microorganisms, including bacteria and fungi. The production process involves the fermentation of these microorganisms in bioreactors, followed by the extraction and purification of the cellulases. The cellulases are then used to hydrolyze cellulose, resulting in the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-beta-Cellobiosylcellobiose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of the glycosidic bonds in the presence of water and enzymes such as cellulases.
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide under controlled conditions.
Glycosylation: This reaction involves the addition of sugar units to the compound, typically using glycosyltransferases.
Major Products Formed:
Hydrolysis: Produces smaller sugar units such as glucose and cellobiose.
Oxidation: Produces oxidized derivatives of the compound.
Glycosylation: Produces glycosylated derivatives with additional sugar units.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-beta-Cellobiosylcellobiose is used as a model compound to study the enzymatic hydrolysis of cellulose. It helps in understanding the mechanisms of cellulase enzymes and their interactions with cellulose .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of oligosaccharides in various biological processes .
Medicine: Research in medicine explores the potential use of this compound in developing therapeutic agents for diseases related to carbohydrate metabolism .
Industry: In the industrial sector, this compound is used in the production of biofuels and other value-added products from cellulosic biomass. It is also used in the food industry as an ingredient in various cereal products .
Wirkmechanismus
The mechanism of action of 3-beta-Cellobiosylcellobiose involves its interaction with cellulase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce smaller sugar units. This process is facilitated by the catalytic modules of the cellulase enzymes, which include tunnel structures that allow the enzyme to processively cleave the cellulose chain .
Vergleich Mit ähnlichen Verbindungen
Cellobiose: A disaccharide composed of two glucose units linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose units linked by a beta-1,4-glycosidic bond.
Uniqueness: 3-beta-Cellobiosylcellobiose is unique due to its structure, which includes multiple monosaccharide units linked through glycosidic bonds. This structure allows it to serve as a model compound for studying the enzymatic hydrolysis of cellulose and its interactions with cellulase enzymes .
Eigenschaften
CAS-Nummer |
103762-93-2 |
|---|---|
Molekularformel |
C24H42O21 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-24-18(39)21(13(34)9(4-28)41-24)45-23-17(38)15(36)20(10(5-29)42-23)44-22-16(37)14(35)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18+,19+,20+,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
XICHKTOMMVNBOL-WOONOCQWSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC4C(OC(C(C4O)O)O)CO)CO)O)CO)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
melting_point |
223-226°C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



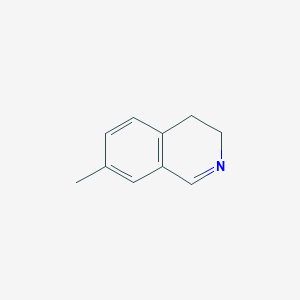
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

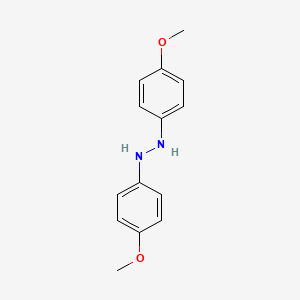
![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)
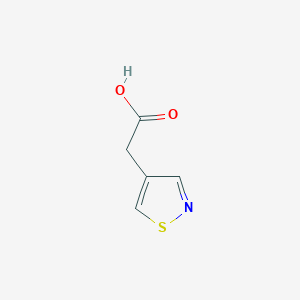

![4'-Fluoro-3'-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B3045184.png)
-](/img/structure/B3045186.png)


